molecular formula C19H28N2O5S B14138633 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate CAS No. 1048648-84-5

1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B14138633
CAS No.: 1048648-84-5
M. Wt: 396.5 g/mol
InChI Key: UODURDZHMDXVTC-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate is a compound that combines the structural features of adamantane and nitrobenzenesulfonate Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while nitrobenzenesulfonate is a functional group known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate typically involves the reaction of 1-(Adamantan-1-yl)ethan-1-amine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-aminobenzenesulfonate.

    Oxidation: 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrosobenzenesulfonate or this compound.

Scientific Research Applications

1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties due to the adamantane moiety.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate involves its interaction with molecular targets in biological systems. The nitrobenzenesulfonate group can act as an electron-withdrawing group, affecting the reactivity of the compound. The adamantane moiety provides stability and can facilitate interactions with hydrophobic regions of proteins or other biological molecules. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate is unique due to the combination of the adamantane structure with the nitrobenzenesulfonate group. This combination imparts both stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

1048648-84-5

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(1-adamantyl)ethanamine;2-methyl-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C12H21N.C7H7NO5S/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h8-11H,2-7,13H2,1H3;2-4H,1H3,(H,11,12,13)

InChI Key

UODURDZHMDXVTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.CC(C12CC3CC(C1)CC(C3)C2)N

Origin of Product

United States

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